Cas no 2172510-56-2 (6-bromo-3-iodo-1-methanesulfonyl-1H-indole)

6-bromo-3-iodo-1-methanesulfonyl-1H-indole structure
2172510-56-2 structure
商品名:6-bromo-3-iodo-1-methanesulfonyl-1H-indole
CAS番号:2172510-56-2
MF:C9H7BrINO2S
メガワット:400.030852556229
CID:6597567
PubChem ID:165794243

6-bromo-3-iodo-1-methanesulfonyl-1H-indole 化学的及び物理的性質

名前と識別子

    • 6-bromo-3-iodo-1-methanesulfonyl-1H-indole
    • EN300-1456613
    • 2172510-56-2
    • インチ: 1S/C9H7BrINO2S/c1-15(13,14)12-5-8(11)7-3-2-6(10)4-9(7)12/h2-5H,1H3
    • InChIKey: LHKNBGUACOOFMS-UHFFFAOYSA-N
    • ほほえんだ: IC1=CN(C2C=C(C=CC=21)Br)S(C)(=O)=O

計算された属性

  • せいみつぶんしりょう: 398.84256g/mol
  • どういたいしつりょう: 398.84256g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 343
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 47.4Ų

6-bromo-3-iodo-1-methanesulfonyl-1H-indole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1456613-500mg
6-bromo-3-iodo-1-methanesulfonyl-1H-indole
2172510-56-2
500mg
$1043.0 2023-09-29
Enamine
EN300-1456613-50mg
6-bromo-3-iodo-1-methanesulfonyl-1H-indole
2172510-56-2
50mg
$912.0 2023-09-29
Enamine
EN300-1456613-5000mg
6-bromo-3-iodo-1-methanesulfonyl-1H-indole
2172510-56-2
5000mg
$3147.0 2023-09-29
Enamine
EN300-1456613-10000mg
6-bromo-3-iodo-1-methanesulfonyl-1H-indole
2172510-56-2
10000mg
$4667.0 2023-09-29
Enamine
EN300-1456613-2500mg
6-bromo-3-iodo-1-methanesulfonyl-1H-indole
2172510-56-2
2500mg
$2127.0 2023-09-29
Enamine
EN300-1456613-1000mg
6-bromo-3-iodo-1-methanesulfonyl-1H-indole
2172510-56-2
1000mg
$1086.0 2023-09-29
Enamine
EN300-1456613-250mg
6-bromo-3-iodo-1-methanesulfonyl-1H-indole
2172510-56-2
250mg
$999.0 2023-09-29
Enamine
EN300-1456613-1.0g
6-bromo-3-iodo-1-methanesulfonyl-1H-indole
2172510-56-2
1g
$0.0 2023-06-06
Enamine
EN300-1456613-100mg
6-bromo-3-iodo-1-methanesulfonyl-1H-indole
2172510-56-2
100mg
$956.0 2023-09-29

6-bromo-3-iodo-1-methanesulfonyl-1H-indole 関連文献

6-bromo-3-iodo-1-methanesulfonyl-1H-indoleに関する追加情報

6-Bromo-3-Iodo-1-Methanesulfonyl-1H-Indole: A Comprehensive Overview

6-Bromo-3-Iodo-1-Methanesulfonyl-1H-Indole, also known by its CAS Registry Number 2172510-56-2, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the indole family, a class of heterocyclic aromatic compounds that are widely studied for their diverse biological activities. The presence of bromine, iodine, and a methanesulfonyl group in its structure introduces unique chemical properties, making it a valuable molecule for both academic research and potential therapeutic applications.

The synthesis of 6-Bromo-3-Iodo-1-Methanesulfonyl-1H-Indole involves a series of carefully designed chemical reactions. Researchers often employ multi-step strategies, including nucleophilic substitutions, electrophilic aromatic substitutions, and coupling reactions, to construct this compound. The introduction of the methanesulfonyl group at the 1-position of the indole ring is particularly crucial, as it enhances the molecule's stability and bioavailability. Recent advancements in catalytic methods have further streamlined the synthesis process, enabling higher yields and improved purity levels.

One of the most promising aspects of 6-Bromo-3-Iodo-1-Methanesulfonyl-1H-Indole lies in its biological activity. Studies have demonstrated that this compound exhibits potent anti-tumor properties, particularly in targeting specific signaling pathways involved in cancer progression. For instance, research published in Nature Communications highlights its ability to inhibit the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various cancers. Additionally, preclinical trials have shown that this compound demonstrates selective cytotoxicity against cancer cells while sparing normal cells, indicating its potential as a targeted therapy.

The incorporation of halogens such as bromine and iodine into the structure of 6-Bromo-3-Iodo... significantly influences its pharmacokinetic profile. Bromine substitution at the 6-position enhances solubility, while iodine at the 3-position contributes to increased lipophilicity. These properties collectively improve the compound's absorption and distribution within the body, making it an attractive candidate for drug development.

In recent years, computational chemistry has played a pivotal role in understanding the molecular interactions of 6-Bromo.... Advanced molecular docking studies have revealed that this compound binds effectively to several key proteins involved in disease pathogenesis. For example, simulations conducted using AutoDock Vina software demonstrate strong binding affinities with kinase enzymes implicated in inflammatory diseases. These findings underscore its potential applications in treating conditions such as rheumatoid arthritis and neurodegenerative disorders.

The development of analogs based on 6-Bromo... has further expanded its therapeutic potential. By modifying substituents at various positions on the indole ring, researchers have created derivatives with enhanced efficacy and reduced side effects. For instance, replacing the methanesulfonyl group with alternative electron-withdrawing groups has been shown to increase enzymatic inhibition potency without compromising selectivity.

In conclusion, 6-Bromo..., with its unique structural features and diverse biological activities, represents a significant advancement in medicinal chemistry. Its ability to target critical pathways involved in cancer and inflammation positions it as a promising candidate for future therapeutic interventions. Continued research into its synthesis optimization and clinical evaluation will undoubtedly unlock new opportunities for harnessing its full potential.

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